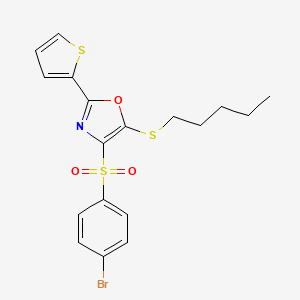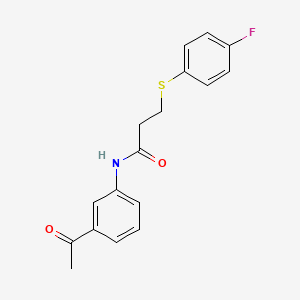
3-Bromo-2-methoxy-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-Bromo-2-methoxy-N-methylaniline is a chemical that is not directly studied in the provided papers, but its structural analogs and related compounds have been the subject of research. These studies provide insights into the synthesis, molecular structure, and chemical properties of similar compounds, which can be extrapolated to understand 3-Bromo-2-methoxy-N-methylaniline.
Synthesis Analysis
The synthesis of related compounds involves palladium-catalyzed cross-coupling reactions, as seen in the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives . These reactions are efficient and yield products with various substituents, indicating that a similar approach could potentially be applied to synthesize 3-Bromo-2-methoxy-N-methylaniline. The Suzuki cross-coupling reaction, in particular, is a versatile method for creating carbon-carbon bonds and could be a key step in the synthesis of the compound .
Molecular Structure Analysis
Computational studies, such as density functional theory (DFT), are used to predict the molecular structure and vibrational frequencies of compounds like 3-methoxyaniline . These studies provide detailed information on the geometry and electronic properties of molecules. For 3-Bromo-2-methoxy-N-methylaniline, similar computational methods could be employed to understand its molecular structure and predict its reactivity.
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to 3-Bromo-2-methoxy-N-methylaniline can be inferred from reactivity descriptors such as ionization energy, electron affinity, chemical hardness, and nucleophilicity . These descriptors are calculated to understand the reactivity and stability of molecules. The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid also involves selective reactions that highlight the influence of substituents on the reactivity of the bromo-methoxy-aniline framework .
Physical and Chemical Properties Analysis
Spectroscopic techniques like FT-IR, FT-Raman, and NMR are essential tools for analyzing the physical and chemical properties of compounds . These methods provide information on the vibrational modes and electronic structure of molecules. Theoretical calculations, such as time-dependent DFT, can predict the optical properties, such as the nonlinear optical behavior of molecules like 3-methoxyaniline, which could be relevant for 3-Bromo-2-methoxy-N-methylaniline as well . Additionally, the synthesis of related compounds often includes a discussion of their physical properties, such as solubility and melting points, which are crucial for understanding their behavior in different environments .
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
The derivative compounds of 3-Bromo-2-methoxy-N-methylaniline have been explored for their photodynamic therapy applications. The synthesized compounds, such as zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing schiff base, have demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties make them very useful for Type II mechanisms in photodynamic therapy, particularly in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Material Science and Reactivity Studies
The compound has also been used in material science for the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reactions. These derivatives, incorporated with various functional moieties, showcase significant non-linear optical properties, providing insights into their frontier molecular orbitals (FMOs), molecular electrostatic potential (MESP), and reactivity descriptors. This indicates potential applications in the development of materials with specific electronic and optical properties (Rizwan et al., 2021).
Corrosion Inhibition
Moreover, certain synthesized derivatives of 3-Bromo-2-methoxy-N-methylaniline, like N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline, have been used as corrosion inhibitors. The specific compound has shown to be an effective corrosion inhibitor for zinc metal in hydrochloric acid solution, with its inhibition efficiency increasing with the concentration (Assad, Abdul-Hameed, Yousif, & Balakit, 2015).
Safety and Hazards
“3-Bromo-2-methoxy-N-methylaniline” is classified as Acute Tox. 4 Oral according to the GHS classification . It is harmful if swallowed and may cause skin and eye irritation . Proper safety measures should be taken when handling this compound, including wearing appropriate protective clothing and ensuring good ventilation .
Mecanismo De Acción
Target of Action
3-Bromo-2-methoxy-N-methylaniline is a useful organic compound used in life science-related research . It’s important to note that the targets can vary depending on the context of the research and the specific biochemical pathways being investigated.
Mode of Action
For instance, it can be involved in the Suzuki–Miyaura coupling, a type of cross-coupling reaction . In this reaction, the compound can act as a nucleophile, transferring from boron to palladium .
Biochemical Pathways
As mentioned earlier, it can participate in the suzuki–miyaura coupling reaction . This reaction is a key step in many synthetic pathways used to create complex organic compounds.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a density of 1.531 . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 3-Bromo-2-methoxy-N-methylaniline’s action depend on the specific context of its use. In the context of organic synthesis, the compound can help form new carbon-carbon bonds, enabling the creation of complex organic molecules .
Action Environment
The action, efficacy, and stability of 3-Bromo-2-methoxy-N-methylaniline can be influenced by various environmental factors. For instance, the compound is stable under normal temperatures but may react if exposed to high temperatures or incompatible substances . Additionally, the compound’s reactivity can be influenced by the presence of a catalyst, as seen in the Suzuki–Miyaura coupling reaction .
Propiedades
IUPAC Name |
3-bromo-2-methoxy-N-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWWVRXMSRFYMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methoxy-N-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B2515528.png)
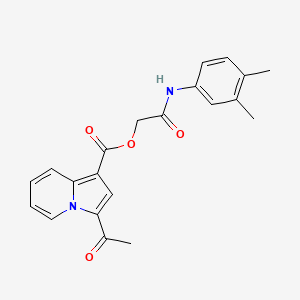
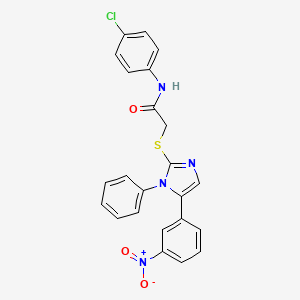
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2515534.png)

![6,7-difluoro-1-(4-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2515537.png)
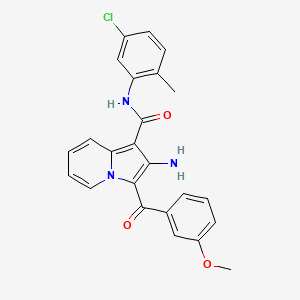
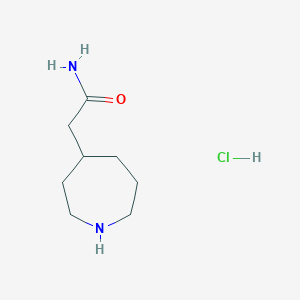

![2-[4-(4-Fluorophenyl)piperazino]quinoxaline](/img/structure/B2515541.png)
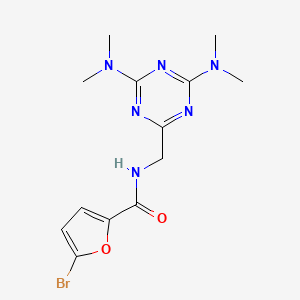
![Ethyl 5-[(2-naphthalen-1-ylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2515548.png)
